Tridecafluoroheptanoyl fluoride
Overview
Description
Tridecafluoroheptanoyl fluoride is a chemical compound with the molecular formula C7F14O1. It has an average mass of 366.052 Da and a Monoisotopic mass of 365.972565 Da1.
Synthesis Analysis
The synthesis of Tridecafluoroheptanoyl fluoride involves the oxidative transformation of n-C8F18, a model compound of polytetrafluoroethylene (PTFE), under the presence of moisture2. The process involves dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals2.
Molecular Structure Analysis
The molecular structure of Tridecafluoroheptanoyl fluoride is not explicitly mentioned in the search results. However, it’s known that the compound is a derivative of heptanoyl fluoride, where all hydrogen atoms are replaced by fluorine1.Chemical Reactions Analysis
The chemical reactions involving Tridecafluoroheptanoyl fluoride are not explicitly mentioned in the search results. However, it’s known that the compound can undergo hydration reactions2.Physical And Chemical Properties Analysis
Tridecafluoroheptanoyl fluoride has a density of 1.7±0.1 g/cm3, a boiling point of 101.0±40.0 °C at 760 mmHg, and a vapour pressure of 35.7±0.2 mmHg at 25°C1. It has an enthalpy of vaporization of 34.0±3.0 kJ/mol and a flash point of 29.5±21.5 °C1. The compound has a molar refractivity of 36.6±0.3 cm3 and a molar volume of 217.8±3.0 cm31.Scientific Research Applications
3. Dental Caries Prevention
- Results : Systemic fluoride decreases the number and severity of the carious lesions. The effectiveness of fluoride supplements in caries prevention in primary teeth is weak, whereas in permanent teeth, the daily use of supplements prevents dental caries .
4. Fluoride Detection and Quantification
- Results : The implementation of these sensors by the proper use of new materials and technologies would be a major step towards safe water accessibility .
5. Cavity Prevention
- Results : The effectiveness of fluoride supplements in caries prevention in primary teeth is weak, whereas in permanent teeth, the daily use of supplements prevents dental caries .
6. Fluoride Detection and Quantification
Safety And Hazards
The safety and hazards of Tridecafluoroheptanoyl fluoride are not explicitly mentioned in the search results.
Future Directions
The future directions of Tridecafluoroheptanoyl fluoride are not explicitly mentioned in the search results. However, it’s known that the compound is a product of the thermal degradation of polytetrafluoroethylene (PTFE), and understanding its formation could provide insights into the environmental impact of fluoropolymers2.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIFBQWTSCGUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13COF, C7F14O | |
Record name | Perfluoroheptanoyl fluoride | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059918 | |
Record name | Perfluoroheptanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecafluoroheptanoyl fluoride | |
CAS RN |
375-84-8 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoroheptanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecafluoroheptanoyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tridecafluoroheptanoyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93DKT793PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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